

# Preclinical Efficacy of Rezum and UroLift: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Bph-742   |           |
| Cat. No.:            | B15560759 | Get Quote |

A head-to-head comparison of Rezum and UroLift in preclinical models reveals distinct mechanisms of action and highlights a gap in directly comparable efficacy data. While preclinical studies on UroLift provide quantitative evidence of its mechanical efficacy in a canine model, similar in-vivo preclinical data for Rezum is not readily available in the public domain. This guide synthesizes the existing preclinical information to offer a comparative overview for researchers, scientists, and drug development professionals.

This document details the available preclinical data for both Rezum and UroLift, focusing on their mechanisms of action and any reported efficacy outcomes in animal models. Due to the absence of direct comparative preclinical studies, this guide presents the data for each technology individually, followed by a summary of their distinct approaches to treating benign prostatic hyperplasia (BPH).

## **UroLift: Preclinical Efficacy in a Canine Model**

A key preclinical study investigating the efficacy of the Prostatic Urethral Lift (PUL) system (UroLift) was conducted in a beagle dog model of BPH. This study provides valuable quantitative data on the mechanical effects of the UroLift implants on urethral obstruction.

#### **Quantitative Data Summary**



| Efficacy<br>Parameter               | Pre-treatment<br>(Baseline) | Post-treatment<br>(Day 7) | Post-treatment<br>(Day 28) | Post-treatment<br>(Day 180) |
|-------------------------------------|-----------------------------|---------------------------|----------------------------|-----------------------------|
| Average Urine<br>Flow Rate (ml/s)   | 2.08 ± 0.96                 | 5.57 ± 1.66               | Stable                     | Stable                      |
| Maximum Urine<br>Flow Rate (ml/s)   | 3.41 ± 1.28                 | 10.76 ± 2.52              | Stable                     | Stable                      |
| Prostatic Urethral<br>Diameter (mm) | Not Reported                | Not Reported              | 15.3 ± 2.9                 | 13.4 ± 1.1                  |

Table 1: Summary of quantitative efficacy data from a preclinical canine study of the UroLift system.[1]

## **Experimental Protocol: UroLift Canine Study**

Animal Model: Fifteen male beagle dogs with a mean age of 7 years and spontaneous BPH were used in the study. The animals were randomly divided into a surgical group (n=9) and a sham-operated control group (n=6).[1]

Surgical Procedure: The surgical group underwent a Prostatic Urethral Lift (PUL) procedure. Due to the anatomical differences in dogs, the operation was performed via an abdominal and anterograde approach to the bladder. Two implants were placed in each lobe of the prostate to compress the enlarged tissue and dilate the urethra. The sham group underwent a cystotomy without implant insertion.[1]

#### Efficacy Assessment:

- Urine Flow Rate: The average and maximum urine flow rates were measured at baseline and at 7, 28, and 180 days post-surgery. The bladder was filled with 250 ml of saline at a rate of 10 ml/min, and a uroflowmeter was used to record the urine flow.[1]
- Prostatic Urethral Diameter: The diameter of the prostatic urethra was measured at 28 and 180 days post-surgery.[1]
- Histopathology: After 180 days, the animals were euthanized, and the prostates were removed for gross observation and histological staining to assess tissue response to the



implants.[1]

#### **Rezum: Mechanism of Action**

Preclinical efficacy data for Rezum from animal models is not as extensively published as for UroLift. The understanding of Rezum's efficacy is primarily derived from its mechanism of action, which involves the use of convective water vapor thermal therapy.

The Rezum system delivers sterile water vapor (steam) into the obstructive prostate tissue. This process utilizes the principles of convective heat transfer. The thermal energy from the steam is transferred to the prostate cells, leading to denaturation of cellular proteins and subsequent cell death (necrosis).[2][3][4] The body's natural inflammatory and healing responses then absorb the necrotic tissue, resulting in a reduction of the prostate volume and a widening of the urethral lumen.

## Visualizing the Mechanisms and Workflows

To better understand the preclinical evaluation and the distinct mechanisms of action, the following diagrams are provided.



Click to download full resolution via product page

UroLift Preclinical Experimental Workflow







Click to download full resolution via product page

Comparative Mechanisms of Action

## Conclusion







The available preclinical data demonstrates that UroLift acts through a mechanical process of tissue compression, leading to an immediate and sustained opening of the prostatic urethra, as evidenced by quantitative improvements in urine flow and urethral diameter in a canine model. Rezum, in contrast, utilizes thermal energy to induce cell death and subsequent tissue resorption, thereby reducing prostate volume.

While both approaches aim to alleviate urethral obstruction, their fundamental mechanisms are distinct. The lack of directly comparable preclinical efficacy studies necessitates that researchers and clinicians rely on the mechanistic understanding of Rezum and the quantitative preclinical data available for UroLift when evaluating these technologies at a preclinical stage. Further preclinical studies on Rezum in a relevant animal model would be beneficial to provide a more direct comparison of efficacy with UroLift.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biocompatibility and efficacy of prostatic urethral lift in benign prostate hyperplasia: an in vivo and in vitro study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rezum: a new transurethral water vapour therapy for benign prostatic hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Preclinical Efficacy of Rezum and UroLift: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560759#efficacy-comparison-of-rezum-vs-urolift-in-preclinical-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com